4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol (also referred to as compound 5 in some studies) is a potent, synthetically derived benzotriazine compound investigated for its multi-target kinase inhibition properties. Specifically, it has demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Src family kinases (Src and YES) []. These kinases play crucial roles in cellular processes like angiogenesis and cell proliferation, making them important targets for studying conditions like cancer and age-related macular degeneration (AMD).
TG100572 is a multi-targeted kinase inhibitor that has shown promise in the inhibition of receptor tyrosine kinases and Src kinases. This compound is part of a broader class of chemical entities designed to modulate kinase activity, which plays a crucial role in various cellular signaling pathways. The compound is primarily researched for its potential applications in treating diseases characterized by aberrant kinase activity, such as cancer and other proliferative disorders.
TG100572 was developed by TargeGen, a biotechnology company focused on creating innovative therapies targeting kinase pathways. The compound has been studied extensively in preclinical models to evaluate its pharmacological properties and therapeutic potential.
TG100572 falls under the category of kinase inhibitors, specifically targeting receptor tyrosine kinases and Src family kinases. It is categorized as a small molecule drug, which is synthesized to inhibit specific protein interactions involved in cell signaling.
The synthesis of TG100572 involves several chemical reactions that modify the phenolic structure to enhance its inhibitory properties against kinases. The compound's synthesis can be described through the following key steps:
TG100572 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is , and it features a benzotriazin moiety linked to a phenolic group, which is essential for its interaction with kinase targets.
This structural composition allows TG100572 to effectively bind to and inhibit various kinases involved in cellular signaling pathways.
TG100572 undergoes several chemical reactions during its synthesis and metabolic processing:
The binding interactions involve non-covalent forces such as hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory action against target kinases.
The mechanism of action of TG100572 involves the following steps:
Studies have demonstrated that TG100572 effectively inhibits phosphorylation events critical for cell signaling, thereby altering cellular responses in treated tissues .
Relevant data regarding these properties can be critical for formulation development and understanding pharmacokinetics .
TG100572 has been primarily investigated for its potential applications in:
The ongoing research into TG100572 aims to elucidate its full therapeutic potential and optimize its use in clinical settings .
Multi-targeted kinase inhibitors represent a paradigm shift in pharmacological strategy, designed to simultaneously modulate multiple disease-relevant signaling pathways. Unlike single-target agents, these inhibitors leverage polypharmacology to enhance therapeutic efficacy and overcome compensatory mechanisms in complex diseases like cancer or pathological angiogenesis [3] [9]. Their development addresses the inherent limitations of target-specific drugs, which often exhibit reduced efficacy due to pathway redundancy or acquired resistance [5]. Kinase networks governing angiogenesis (e.g., VEGFR, PDGFR) and cellular proliferation (e.g., Src family kinases) are particularly amenable to this approach, as their interdependencies necessitate concurrent inhibition for robust biological effects [6]. TG 100572 exemplifies this strategy by targeting both receptor tyrosine kinases (RTKs) and non-receptor Src kinases, positioning it as a tool to dissect the therapeutic advantages of multi-kinase inhibition [2] [4].
TG 100572 (C₂₆H₂₇Cl₂N₅O₂; MW: 512.43 g/mol) is a rationally designed small-molecule inhibitor that potently inhibits 12+ kinases at nanomolar concentrations [2] [4]. Its hydrochloride salt form (CAS: 867331-64-4) enhances aqueous solubility while preserving biological activity, facilitating in vitro and in vivo applications [4] [7]. As illustrated in Table 1, TG 100572 exhibits precise structural characteristics enabling broad yet selective kinase interaction.
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₇Cl₂N₅O₂ |
Molecular Weight | 512.43 g/mol |
CAS Number | 867331-64-4 |
Purity | ≥99.58% (HPLC) |
Solubility | 25 mg/mL in DMSO (48.79 mM) |
SMILES Notation | ClC1=CC=C(O)C=C1C2=CC(C)=C(N=C(NC(C=C3)=CC=C3OCCN4CCCC4)N=N5)C5=C2.Cl |
TG 100572 serves as a model for studying "selective polypharmacology" – the ability to hit a therapeutically coherent kinase subset while sparing unrelated targets. This contrasts with non-selective inhibitors like staurosporine, whose indiscriminate binding causes unacceptable toxicity [5] [9]. Its design capitalizes on conserved ATP-binding pocket motifs across specific kinase families, enabling controlled promiscuity [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1